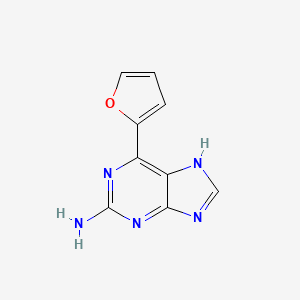

6-(furan-2-yl)-9H-purin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N5O |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

6-(furan-2-yl)-7H-purin-2-amine |

InChI |

InChI=1S/C9H7N5O/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) |

InChI Key |

JZSMPSCWNAYWOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=C3C(=NC(=N2)N)N=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Profile of 2-amino-6-(2-furanyl) purine: An Adenosine A2A Receptor Antagonist

This technical guide provides an in-depth overview of the biological activity of 2-amino-6-(2-furanyl) purine and its derivatives, with a primary focus on their potent and selective antagonism of the A2A adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activity: A2A Adenosine Receptor Antagonism

Derivatives of 2-amino-6-(2-furanyl) purine have been identified as a promising class of A2A adenosine receptor antagonists. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 9-position of the purine ring are crucial for achieving high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes, such as A1.[1] The antagonism of the A2A receptor by these compounds suggests potential therapeutic applications in various conditions, including neurodegenerative disorders like Parkinson's disease, inflammation, and cancer.[2][3]

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of a series of 2-amino-6-(2-furanyl)-9H-purine derivatives for the human A2A and A1 adenosine receptors have been determined through radioligand binding assays. The data, presented in Table 1, highlight the high potency and selectivity of several compounds.

| Compound | R Substituent at 9-position | hA2A Ki (nM) | hA1 Ki (nM) | Selectivity (A1/A2A) |

| 5 | H | 250 | >10000 | >40 |

| 20 | 4-methoxybenzyl | 2.8 | 1000 | 357 |

| 25 | 2-methoxybenzyl | 1.8 | 1800 | 1000 |

| 26 | 3-methoxybenzyl | 1.9 | 1500 | 789 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 2119-22.[1] |

Experimental Protocols

Synthesis of 2-amino-6-(2-furanyl) purine Derivatives

The synthesis of 2-amino-6-(2-furanyl) purine and its derivatives can be achieved through several routes. A common method involves the substitution of 6-iodopurine nucleosides with tributylstannylfuran.[4] Alternatively, derivatives can be synthesized from commercially available 2-amino-6-chloropurine.[5]

General Procedure for Synthesis via Stille Coupling:

-

Starting Material: 2-amino-6-iodopurine nucleoside.

-

Reagents: Tributylstannylfuran, Palladium catalyst (e.g., Pd(PPh3)4).

-

Solvent: Anhydrous, degassed solvent such as dioxane or DMF.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-(2-furanyl) purine nucleoside.

Radioligand Binding Assay for A2A Adenosine Receptor

The following protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the A2A adenosine receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).[6][7]

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., NECA or theophylline).[8][9]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

-

Test compounds (2-amino-6-(2-furanyl) purine derivatives) at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][8]

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are then determined by non-linear regression analysis of the competition binding data.

Visualizations: Signaling Pathway and Experimental Workflow

Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of 2-amino-6-(2-furanyl) purine.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 6-(furan-2-yl)-9H-purin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic analysis of the novel heterocyclic compound, 6-(furan-2-yl)-9H-purin-2-amine. Due to the absence of published experimental data for this specific molecule, this guide synthesizes established principles from the analysis of related purine and furan derivatives to present a predictive spectroscopic profile. It includes detailed, adaptable protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, alongside hypothetical data presented for educational and comparative purposes. Furthermore, this guide illustrates a general experimental workflow and a potential biological signaling pathway, providing a foundational resource for researchers investigating this or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. This data is derived from the analysis of structurally analogous purine and furan compounds and should be considered hypothetical pending experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12.90 | br s | 1H | N9-H | Broad signal, exchangeable with D₂O. |

| ~8.40 | s | 1H | H-8 | Characteristic downfield shift for this purine proton. |

| ~7.85 | dd | 1H | Furan H-5' | Doublet of doublets, typical for furan ring protons. |

| ~7.20 | dd | 1H | Furan H-3' | Doublet of doublets. |

| ~6.70 | dd | 1H | Furan H-4' | Doublet of doublets. |

| ~6.50 | br s | 2H | N2-NH₂ | Broad signal, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~160.5 | C-2 | Carbon attached to the amine group. |

| ~155.0 | C-6 | Carbon attached to the furan ring. |

| ~152.0 | C-4 | Quaternary carbon in the pyrimidine ring. |

| ~148.0 | Furan C-2' | Carbon of the furan ring attached to the purine. |

| ~145.0 | Furan C-5' | CH group in the furan ring. |

| ~140.0 | C-8 | CH group in the imidazole ring. |

| ~118.0 | C-5 | Quaternary carbon in the imidazole ring. |

| ~115.0 | Furan C-3' | CH group in the furan ring. |

| ~112.5 | Furan C-4' | CH group in the furan ring. |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Predicted Fragments (m/z) | Fragmentation Pathway |

| ESI+ | [M+H]⁺ 214.0832 | 187.07, 147.06, 120.05 | Loss of HCN, subsequent furan ring fragmentation. |

| ESI- | [M-H]⁻ 212.0676 | - | Typically less fragmentation in negative mode. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard procedures for small molecule analysis and may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer: 500 MHz or higher field strength.

-

Probe: Standard 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to observe exchangeable protons.

-

Vortex the sample until fully dissolved. If necessary, gentle heating or sonication can be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Spectral Width: -2 to 16 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse Program: zgpg30

-

Spectral Width: -10 to 180 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

-

Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Instrumentation:

-

Mass Spectrometer: High-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

From the stock solution, prepare a dilute working solution of approximately 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation in positive ion mode.

Data Acquisition (Direct Infusion):

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters. Typical starting values:

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow (N₂): 6-8 L/min

-

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

For tandem MS (MS/MS), select the protonated molecular ion [M+H]⁺ as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation and record the product ion spectra. Fragmentation can provide valuable structural information.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR and MS.

Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway Involvement

Purine and furan derivatives are known to exhibit a wide range of biological activities, often acting as antagonists or inhibitors in various signaling pathways. The diagram below illustrates a hypothetical mechanism where a purine analog could act as a kinase inhibitor, a common mode of action for such compounds.

Caption: Hypothetical kinase inhibition pathway.

A Technical Guide to Purine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring. This core structure is fundamental to all life, forming the backbone of the nucleobases adenine and guanine, which are essential building blocks for DNA and RNA. Beyond their role in genetics, purine derivatives are pivotal in cellular metabolism and signaling. They serve as energy cofactors like ATP and GTP, participate in oxidation-reduction reactions as part of coenzymes like NAD and FAD, and function as crucial second messengers in signal transduction (e.g., cAMP, cGMP).

Given their widespread biological significance and ability to interact with a multitude of enzymes and receptors, the purine scaffold is considered a "privileged" structure in medicinal chemistry. Synthetic modifications of the purine ring have yielded a vast number of compounds with significant therapeutic potential. These derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, demonstrating the versatility of this chemical framework in drug discovery. This guide provides an in-depth review of the medicinal chemistry of purine derivatives, focusing on their therapeutic applications, structure-activity relationships, underlying signaling pathways, and key experimental methodologies.

Therapeutic Applications and Quantitative Analysis

The therapeutic utility of purine derivatives is extensive. By modifying substituents at various positions on the purine core, medicinal chemists can fine-tune their selectivity and potency against specific biological targets.

Anticancer Agents

Purine analogues are a cornerstone of cancer chemotherapy. Many function by inhibiting cyclin-dependent kinases (CDKs), enzymes crucial for regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Seliciclib (Roscovitine), a 2,6,9-trisubstituted purine, is a well-known CDK inhibitor. Recent research continues to build on this foundation, developing novel derivatives with improved efficacy and selectivity.

For example, a series of novel purine analogues were designed and synthesized as potential CDK2 inhibitors. Their biological activity was evaluated against various cancer cell lines, with several compounds demonstrating potent and selective cytotoxicity compared to the standard, seliciclib.

Table 1: In Vitro Anticancer Activity (IC50 µM) of Selected Purine Derivatives

| Compound | Substitution Pattern | PA-1 (Ovarian Cancer) | MCF-7 (Breast Cancer) | Selectivity Index (PA-1 vs Normal Cells) | CDK2 Kinase Inhibition (IC50 µM) |

| 5g | (Structure-specific details) | 1.08 | >40 | 26.40 | 0.21 |

| 5i | (Structure-specific details) | >40 | 3.54 | 15.45 | 0.59 |

| Seliciclib | (Standard CDK Inhibitor) | 8.43 | 5.46 | 3.83 | 0.63 |

The Selectivity Index is a ratio of the IC50 against normal cells to the IC50 against cancer cells, with higher values indicating greater selectivity for cancer cells.

The data clearly indicates that compound 5g shows exceptional potency and selectivity against the PA-1 ovarian cancer cell line, with a 7.8-fold greater cytotoxicity than seliciclib and a significantly higher selectivity index. Its direct inhibitory effect on CDK2 is also more potent than the standard drug.

Antiviral Agents

Purine analogues have also been instrumental in antiviral therapy. The guanine derivative Acyclovir and its prodrug Valacyclovir are widely used to treat herpes simplex virus (HSV) infections. These drugs act as chain terminators during viral DNA replication. Similarly, 9-(D-arabinofuranosyl) adenine (Ara A) is a potent antiviral and anticancer drug.

Other Therapeutic Areas

The applications of purine derivatives extend to numerous other conditions:

-

Anti-inflammatory: By targeting enzymes and receptors involved in inflammatory pathways.

-

Antimicrobial: By interfering with essential metabolic pathways in bacteria, fungi, and other pathogens. Purine-binding riboswitches in bacteria are a particularly promising target for novel antimicrobial agents.

-

Immunosuppressants: Azathioprine, a thio-derivative of purine, is used to prevent organ transplant rejection and treat autoimmune diseases.

Signaling Pathways Modulated by Purine Derivatives

The therapeutic effects of purine derivatives are achieved by modulating specific intracellular signaling pathways. A primary example in oncology is the inhibition of the cell cycle through the CDK pathway.

CDK2/Cyclin Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are a family of protein kinases that, when activated by binding to their regulatory cyclin partners, phosphorylate key

Methodological & Application

Application Note: Protocol for In Vit-vitro Profiling of 6-(furan-2-yl)-9H-purin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(furan-2-yl)-9H-purin-2-amine is a synthetic purine analogue. Purine analogues are a class of molecules that mimic the structure of natural purines (adenine and guanine) and can interfere with metabolic pathways, making them candidates for antineoplastic and antiviral therapies. The furan moiety is a common scaffold in bioactive compounds and is known to contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Given its structural features, this compound is a candidate for investigation as a modulator of cellular processes, particularly those regulated by kinases, due to the prevalence of purine structures in kinase inhibitor design.

This document provides detailed protocols for the initial in-vitro characterization of this compound, focusing on its effects on cell viability, kinase activity, and cell cycle progression. These assays are fundamental in early-stage drug discovery to determine a compound's cytotoxic potential and mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF7, or A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In-vitro Kinase Inhibition Assay

This protocol provides a general framework to assess if this compound can inhibit the activity of a specific kinase (e.g., a cyclin-dependent kinase or a signaling kinase like Akt). This example uses a luminescence-based assay that quantifies ATP consumption.

Materials:

-

This compound

-

Recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase substrate (e.g., Histone H1)

-

Kinase buffer

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the compound dilutions in kinase buffer at various concentrations (e.g., 0.01 µM to 50 µM). Prepare a kinase/substrate master mix in kinase buffer. Prepare an ATP solution in kinase buffer.

-

Reaction Setup: To each well, add:

-

5 µL of the compound dilution.

-

10 µL of the kinase/substrate mix.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C.

-

Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

-

Signal Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression by staining DNA with propidium iodide (PI) and analyzing the cell distribution in different cycle phases using flow cytometry.

Materials:

-

This compound

-

Cancer cell line

-

Complete culture medium

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest

Application Note: High-Throughput Screening of Purine Analog Libraries for Drug Discovery

Introduction

Purine analogs are a class of antimetabolites that structurally mimic endogenous purine nucleosides, such as adenosine and guanosine.[1][2] These compounds are pivotal in cancer therapy and immunosuppression, primarily by interfering with nucleic acid synthesis and inducing apoptosis.[3][4] Their mechanisms of action often involve inhibiting key enzymes in purine metabolism, incorporation into DNA and RNA to cause chain termination and dysfunction, or modulating the activity of cellular kinases.[5][6][7] Given their broad therapeutic potential, high-throughput screening (HTS) of purine analog libraries is a critical strategy for identifying novel drug candidates against various diseases, including cancer and autoimmune disorders.[1][2]

This application note provides a comprehensive overview and detailed protocols for conducting HTS campaigns with purine analog libraries. It is intended for researchers, scientists, and drug development professionals engaged in hit identification and lead discovery.

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising hits for further development.[8] The process begins with robust assay development and proceeds through primary screening, hit confirmation, and potency determination to identify validated lead compounds.[8][9]

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Protocol 1: Primary Cell-Based HTS for Cytotoxicity

This protocol describes a primary, single-concentration screen to identify cytotoxic purine analogs against a cancer cell line (e.g., Jurkat, for leukemia) using a luminescence-based cell viability assay.

1. Materials and Reagents:

-

Cell Line: Jurkat cells (T-lymphocyte)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue culture-treated plates.

-

Compound Library: Purine analog library dissolved in 100% DMSO.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.

-

Control Compounds: Staurosporine (positive control for cell death), DMSO (negative/vehicle control).

-

Instruments: Automated liquid handler, microplate incubator (37°C, 5% CO₂), luminescence microplate reader.

2. Experimental Procedure:

-

Cell Culture and Seeding:

-

Culture Jurkat cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability.

-

Resuspend cells in culture medium to a final concentration of 200,000 cells/mL.

-

Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

-

Incubate plates for 4 hours at 37°C, 5% CO₂ to allow cells to equilibrate.

-

-

Compound Plating:

-

Prepare intermediate compound plates by diluting the stock library with culture medium to a 4X final concentration.

-

Transfer 12.5 µL of the 4X compound solutions to the corresponding wells of the cell plates. The final compound concentration is typically 10 µM with 0.1% DMSO.

-

Add 12.5 µL of 4X staurosporine solution to positive control wells and 12.5 µL of medium with 0.4% DMSO to negative control wells.

-

Incubate the assay plates for 72 hours at 37°C, 5% CO₂.

-

-

Data Acquisition:

-

Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a microplate reader.

-

3. Data Analysis:

-

Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality and robustness of the assay.[10]

-

Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

-

Where σ and μ are the standard deviation and mean of the positive (pos) and negative (neg) controls. An assay with a Z' > 0.5 is considered excellent for HTS.[10]

-

-

Hit Identification:

-

Normalize the data for each compound-treated well as a percentage of the negative controls (percent viability).

-

A "hit" is defined as a compound that reduces cell viability below a predefined threshold (e.g., <50% viability).

-

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used for hit confirmation and to determine the potency (IC₅₀) of compounds identified in the primary screen.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of selected "hit" compounds.

2. Experimental Procedure:

-

Compound Plating:

-

Perform a serial dilution of each hit compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions, starting from 50 µM).

-

Prepare 4X intermediate plates as described in Protocol 1.

-

The final concentrations in the assay plate will typically range from 10 µM to 0.5 nM.

-

-

Cell Seeding and Data Acquisition:

-

Follow the same procedures for cell seeding, compound addition, incubation, and signal detection as outlined in Protocol 1.

-

3. Data Analysis:

-

Plot the percent viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the biological response.

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.

Table 1: HTS Campaign Summary

| Parameter | Value | Description |

|---|---|---|

| Library Screened | Purine Analog Library | A diverse collection of purine-based small molecules. |

| Library Size | 10,000 compounds | The total number of compounds tested in the primary screen. |

| Screening Concentration | 10 µM | Single concentration used for the primary screen. |

| Cell Line | Jurkat | Human T-lymphocyte leukemia cell line. |

| Assay Format | 384-well | Miniaturized format for high-throughput capability. |

| Z'-Factor | 0.78 | Indicates a robust and high-quality assay.[10] |

| Hit Threshold | <50% Cell Viability | Criterion used to select primary hits. |

| Primary Hit Rate | 1.14% | Percentage of compounds meeting the hit criteria.[11] |

Table 2: Hit Compound Characterization (Hypothetical Data)

| Compound ID | Primary Screen (% Viability) | IC₅₀ (µM) - Jurkat | IC₅₀ (µM) - HEK293 (Selectivity) |

|---|---|---|---|

| PA-001 | 15.2% | 0.85 | > 50 |

| PA-002 | 45.8% | 7.2 | 45.1 |

| PA-003 | 5.7% | 0.12 | 15.3 |

| PA-004 | 22.9% | 1.5 | > 50 |

Signaling Pathways and Mechanisms of Action

Purine analogs exert their effects by targeting fundamental cellular processes, primarily purine metabolism and DNA/RNA synthesis.[3]

Purine Metabolism Pathways

Cells synthesize purine nucleotides through two main routes: the de novo pathway and the salvage pathway.[12] Many purine analogs are designed to inhibit key enzymes in these pathways, leading to the depletion of essential nucleotides and subsequent cell death.[12][13]

Caption: Overview of the de novo and salvage pathways for purine synthesis.

General Mechanism of Action

The cytotoxicity of many purine analogs stems from their conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA. This leads to the inhibition of polymerases, termination of chain elongation, and ultimately, the induction of apoptosis.[1][5][6]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. criver.com [criver.com]

- 9. opentrons.com [opentrons.com]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of Furan Derivatives in Glioblastoma Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of furan derivatives in glioblastoma (GBM) research. It summarizes the anti-cancer activities of specific furan-containing compounds against glioblastoma cell lines, outlines their mechanisms of action, and provides comprehensive experimental protocols for their evaluation.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a variety of bioactive compounds and has garnered significant interest in medicinal chemistry for its potential therapeutic applications, including oncology.[1] Several studies have highlighted the potential of furan derivatives as anti-glioblastoma agents, demonstrating their ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in GBM pathogenesis. This document serves as a guide for researchers interested in exploring the therapeutic potential of furan derivatives in glioblastoma.

Featured Furan Derivatives and their Anti-Glioblastoma Activity

Several classes of furan derivatives have been investigated for their efficacy against glioblastoma cell lines. These include synthetic furanones, aminobenzofuran-containing compounds, and naturally occurring furan fatty acids.

Synthetic Furanone Derivatives

A study by Cimmino et al. investigated the in vitro growth inhibitory activity of synthetic analogues of sapinofuranones A and B, which are 5-substituted dihydro- and 5H-furan-ones, against a panel of cancer cell lines, including the U373 human glioblastoma cell line.[2] While many of the tested compounds showed weak activity, the stereochemistry of the furanone ring and its side chains was found to be a critical determinant of their anti-proliferative effects.[2]

Aminobenzofuran-Containing Analogues of Proximicins

A series of novel proximicin analogues, where the natural di-furan scaffold was replaced with a benzofuran moiety, have been synthesized and evaluated for their anti-proliferative activities against the human U-87 MG glioblastoma cell line.[1][3] Several of these furan-benzofuran-containing compounds exhibited significant cytotoxic effects, with some showing higher potency than the standard chemotherapeutic agent temozolomide.[1][3] The substitution pattern on the N-terminal furan ring was identified as a key factor influencing their anti-glioblastoma activity.[1][3]

Furan Fatty Acids

Furan fatty acids, found in sources like fish oils, have been shown to possess protective effects against oxidative stress-induced cell death in rat brain C6 astroglioma cells.[4] Treatment with the furan fatty acid F6 prior to hydrogen peroxide exposure demonstrated a significant rescue of brain cells from apoptosis, suggesting a role for these compounds in mitigating oxidative damage, a process relevant to glioblastoma pathology.[4]

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-glioblastoma activity of selected furan derivatives from the cited research.

| Compound Class | Specific Compound(s) | Glioblastoma Cell Line | Assay | Endpoint | Result | Reference(s) |

| Aminobenzofuran Proximicin Analogue | 23(16) (2,5-dimethyl N-terminal furan) | U-87 MG | Cell Viability | IC50 | 6.54 µg/mL | [1][3] |

| Aminobenzofuran Proximicin Analogue | 24(15) (4,5-dimethyl N-terminal furan) | U-87 MG | Cell Viability | IC50 | 15.02 µg/mL | [1][3] |

| Furanone Derivative | Compound 9 (5-substituted furan-2-one) | U373 | Growth Inhibition | GI50 | >100 µM (weak activity noted) | [2] |

| Furan Fatty Acid | F6 | C6 (rat astroglioma) | Cell Viability (H2O2 induced stress) | Cell Protection | Significant protection from cell death | [4] |

Mechanism of Action: Signaling Pathways

While the exact mechanisms of action for all anti-glioblastoma furan derivatives are not fully elucidated, some studies point towards the modulation of key signaling pathways involved in cancer cell proliferation and survival. One of the critical pathways often dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway .[5] Research on certain furan derivatives in other cancer types has shown their ability to suppress this pathway by promoting the activity of the tumor suppressor PTEN.[5]

Below is a diagram illustrating the simplified PI3K/Akt signaling pathway, a potential target for furan derivatives in glioblastoma.

Caption: PI3K/Akt signaling pathway and potential intervention by furan derivatives.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-glioblastoma effects of furan derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted for glioblastoma cell lines such as U-87 MG and U373MG.[6][7]

Objective: To determine the effect of furan derivatives on the viability and proliferation of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U-87 MG, U373MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Furan derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Multiskan MS spectrophotometer or equivalent plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count glioblastoma cells.

-

Seed the cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan derivative in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the furan derivative. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

After the 4-hour incubation, add 100 µL of the solubilization buffer to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Analysis of PI3K/Akt Pathway Proteins by Western Blotting

Objective: To investigate the effect of furan derivatives on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway in glioblastoma cells.

Materials:

-

Glioblastoma cells treated with the furan derivative and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Extraction:

-

Lyse the treated and control glioblastoma cells with ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using the BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Analyze the changes in protein expression and phosphorylation levels between the treated and control groups.

-

Conclusion

Furan derivatives represent a promising class of compounds for the development of novel anti-glioblastoma therapies. The studies highlighted in this document provide a foundation for further research into their efficacy and mechanisms of action. The provided protocols offer a starting point for researchers to investigate the potential of new or existing furan derivatives in glioblastoma models. Further exploration of structure-activity relationships, in vivo efficacy, and detailed mechanistic studies are warranted to advance these promising compounds towards clinical application.

References

- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Purine Metabolism Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides. These molecules are not only essential building blocks for DNA and RNA but also play critical roles in cellular energy homeostasis (ATP, GTP) and signaling pathways. Dysregulation of purine metabolism is implicated in various diseases, including cancer, gout, and immunodeficiencies, making the enzymes within these pathways attractive targets for therapeutic intervention.

These application notes provide a comprehensive guide to the experimental design for studying inhibitors of purine metabolism. They include detailed protocols for key assays, guidelines for data presentation, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the methodologies.

Key Pathways in Purine Metabolism

Purine nucleotide levels are maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This energy-intensive pathway synthesizes purines from simple precursors like amino acids, bicarbonate, and formate. It begins with the formation of phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

-

Salvage Pathway: This pathway is more energy-efficient and recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) to generate the corresponding nucleotides. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT).

De Novo Purine Synthesis Pathway

The de novo pathway is a critical target for inhibitors, particularly in rapidly proliferating cells like cancer cells, which have a high demand for nucleotides.

Section 1: Enzyme Activity Assays

Enzyme activity assays are fundamental for characterizing the potency and mechanism of action of a purine metabolism inhibitor.

Spectrophotometric Assays

Spectrophotometric assays are often used for initial high-throughput screening due to their simplicity and cost-effectiveness.

Protocol 1: Xanthine Oxidase (XO) Activity Assay

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.

-

Principle: The production of uric acid from xanthine can be monitored by the increase in absorbance at 295 nm.

-

Materials:

-

Recombinant human xanthine oxidase

-

Xanthine solution (substrate)

-

Test inhibitor compound

-

Phosphate buffer (pH 7.4)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the test inhibitor at various concentrations.

-

Add xanthine oxidase to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the xanthine solution.

-

Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

-

LC-MS/MS-Based Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for measuring enzyme activity by directly quantifying the substrate and product.

Protocol 2: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a rate-limiting step in GMP synthesis.

-

Principle: Quantify the formation of XMP from IMP in the presence of the inhibitor.

-

Materials:

-

Recombinant human IMPDH

-

IMP solution (substrate)

-

NAD⁺ (cofactor)

-

Test inhibitor compound

-

Tris-HCl buffer (pH 8.0) containing KCl and DTT

-

Acetonitrile with formic acid (for quenching and protein precipitation)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the test inhibitor at various concentrations.

-

Add IMPDH to the mixture and pre-incubate at 37°C.

-

Start the reaction by adding IMP.

-

After a specific incubation time (e.g., 30 minutes), quench the reaction by adding cold acetonitrile with formic acid.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of XMP produced.

-

-

Data Analysis:

-

Generate a standard curve for XMP to determine its concentration in the samples.

-

Calculate the reaction rate and percent inhibition.

-

Determine the IC₅₀ value of the inhibitor.

-

Data Presentation: Enzyme Inhibition

| Inhibitor | Target Enzyme | Assay Type | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| Compound A | Xanthine Oxidase | Spectrophotometric | 1.2 ± 0.1 | Competitive | 0.5 ± 0.05 |

| Compound B | IMPDH | LC-MS/MS | 0.5 ± 0.08 | Non-competitive | 0.3 ± 0.04 |

| Allopurinol | Xanthine Oxidase | Spectrophotometric | 9.8 ± 0.5 | Competitive | 4.2 ± 0.3 |

| Mycophenolic Acid | IMPDH | LC-MS/MS | 0.02 ± 0.003 | Uncompetitive | 0.01 ± 0.002 |

Section 2: Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Cell Proliferation and Cytotoxicity Assays

These assays determine the effect of the

Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and contemporary techniques for the synthesis of 2,6,9-trisubstituted purine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as potent inhibitors of various protein kinases implicated in cancer and other diseases.[1][2][3][4] This document outlines common synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison.

Synthetic Strategies Overview

The synthesis of 2,6,9-trisubstituted purines typically starts from commercially available purine backbones, such as 2,6-dichloropurine or 2-fluoro-6-chloropurine.[5][6] The sequential substitution at the C6, C2, and N9 positions is the most common approach, leveraging the differential reactivity of these sites. The general workflow involves:

-

N9-Alkylation: Introduction of a substituent at the N9 position of the purine ring.

-

C6-Substitution: Nucleophilic aromatic substitution at the C6 position, often with an amine.

-

C2-Substitution: Substitution at the C2 position, which is typically the least reactive and may require harsher reaction conditions or catalysis.

Alternative strategies, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce carbon-carbon or carbon-nitrogen bonds at various positions on the purine ring.[7][8]

Experimental Protocols

Protocol 1: Three-Step Synthesis of 2,6,9-Trisubstituted Purines via Sequential Nucleophilic Aromatic Substitution

This protocol describes a common three-step synthesis starting from 2,6-dichloropurine.[5]

Step 1: N9-Alkylation of 2,6-Dichloropurine

-

To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 3.0 mmol).

-

Add the desired alkyl halide (1.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After completion, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting mixture of N9- and N7-alkylated regioisomers by flash column chromatography on silica gel to isolate the desired N9-substituted product.

Step 2: Selective C6-Amination

-

Dissolve the N9-alkylated 2,6-dichloropurine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol.

-

Add the desired primary or secondary amine (1.1 mmol) and a base such as diisopropylethylamine (DIPEA, 2.0 mmol).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Remove the solvent in vacuo.

-

Purify the product by column chromatography or recrystallization to obtain the 2-chloro-6-amino-9-alkylpurine derivative.

Step 3: C2-Substitution (Microwave-Assisted)

-

In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 mmol), the desired amine (e.g., benzylamine, 1.5 mmol), and DIPEA (2.0 mmol) in 1-butanol (3 mL).

-

Seal the vial and subject it to microwave irradiation at a temperature of approximately 135 °C for 1 hour.[5]

-

After cooling, concentrate the reaction mixture.

-

Purify the crude product by flash chromatography to yield the final 2,6,9-trisubstituted purine derivative.[5]

Protocol 2: Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol provides an example of a Suzuki coupling reaction to introduce a substituent at the C6 position of a purine derivative.

-

To a degassed mixture of the 6-chloro- or 6-tosylpurine derivative (1.0 mmol), the corresponding boronic acid (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a solvent mixture like 1,4-dioxane and water, add a base (e.g., K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the residue by column chromatography to obtain the 6-substituted purine derivative.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of 2,6,9-trisubstituted purines from various studies.

| Starting Material | R9-Substituent | R6-Substituent | R2-Substituent | Yield (%) | Reference |

| 2,6-Dichloropurine | Cyclopropylmethyl | 3-aminobenzonitrile | Benzylamino | 74 (C6-sub) | [3] |

| 2,6-Dichloropurine | Octyl | 3-aminobenzonitrile | Benzylamino | 93 (N9-alkylation) | [3] |

| 2-Fluoro-6-chloropurine | Ethyl | - | - | 34 (N9-alkylation) | [6] |

| 2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | Tetrahydro-2H-pyran-4-yl | Various bipyridyl methaneamines | 3-pyridyl | Not specified | [9] |

Note: Yields can vary significantly based on the specific substituents and reaction conditions.

Visualizations

Experimental Workflow: Three-Step Synthesis

Caption: General workflow for the three-step synthesis of 2,6,9-trisubstituted purines.

Signaling Pathway Inhibition: CDK Inhibition and Cell Cycle Arrest

Many 2,6,9-trisubstituted purine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.[10][11]

Caption: Inhibition of CDK/Cyclin complexes by 2,6,9-trisubstituted purines leads to cell cycle arrest.

References

- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for coupling furan and purine rings

Welcome to the technical support center for the optimization of reaction conditions for coupling furan and purine rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling furan and purine rings?

A1: The most prevalent and effective methods involve transition metal-catalyzed cross-coupling reactions. Key strategies include:

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a furan-boronic acid) with a halide (e.g., a halogenated purine) in the presence of a palladium catalyst and a base. It is widely used for its reliability and tolerance of various functional groups.[1][2][3]

-

Direct C-H Arylation: This modern approach forms a direct bond between a C-H bond on one ring (e.g., the C8-H of a purine) and a C-X bond on the other (e.g., an activated furan).[4][5][6] This method is highly atom-efficient as it avoids the pre-functionalization required for traditional cross-coupling reactions.[4]

-

Buchwald-Hartwig Amination: While primarily for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for coupling nitrogen-containing heterocycles like purines with aryl partners.[7][8][9]

-

Stille Coupling: This method uses organotin compounds and has been successfully employed to install furanyl rings onto purine scaffolds, often in the presence of palladium catalysts and copper co-catalysts.[1]

Q2: How do I select the most appropriate coupling strategy for my specific substrates?

A2: The choice of strategy depends on several factors:

-

Substrate Availability: If a boronic acid derivative of your furan is readily available, Suzuki-Miyaura coupling is a robust and well-established choice.[1][3]

-

Atom Economy: For simpler substrates where pre-functionalization is undesirable, direct C-H arylation offers a more streamlined and environmentally friendly route.[4][5]

-

Functional Group Tolerance: Suzuki-Miyaura and Buchwald-Hartwig reactions are known for their broad functional group tolerance.[7][10] However, the specific conditions for direct C-H arylation may need careful optimization to avoid side reactions with sensitive groups.

-

Regioselectivity: Direct C-H arylation can offer excellent regioselectivity, for instance, at the C8 position of the purine ring.[4][6] This is often directed by the inherent reactivity of the C-H bond or through the use of directing groups.

Troubleshooting Guide

Problem: Low or No Product Yield

Q3: My coupling reaction is not working or the yield is very low. What are the common causes and how can I fix them?

A3: Low or no yield is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagents.

-

Catalyst Inactivity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing efficiently to Pd(0). Ensure your reaction is properly deoxygenated, as oxygen can deactivate the catalyst. The choice of ligand is also critical; sterically hindered and electron-rich phosphine ligands often stabilize the catalyst and promote key steps in the catalytic cycle.[11]

-

Improper Base Selection: The base plays a vital role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling.[12] Simple inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2][6][13] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often beneficial to screen several bases.

-

Solvent Effects: The solvent influences catalyst solubility, reagent stability, and the reaction rate.[14] Polar aprotic solvents like dioxane, DMF, and acetonitrile are frequently effective.[15][16] In some cases, toluene or solvent-free conditions may be optimal.[9][17] The role of the solvent can be complex and may not simply correlate with its dielectric constant.[16]

-

Reagent Purity: Ensure the purity of your starting materials, especially organoboron compounds in Suzuki reactions, which can be prone to degradation. Amines used in Buchwald-Hartwig type reactions should be purified to remove impurities that could poison the catalyst.

-

Temperature and Reaction Time: Many coupling reactions require elevated temperatures to proceed efficiently.[4] If you observe no reaction at a lower temperature, incrementally increasing the heat may initiate the conversion. Extended reaction times may also be necessary, but be mindful of potential product degradation.[4]

Problem: Side Product Formation

Q4: My reaction produces significant side products, such as homocoupled arenes or dehalogenated starting material. How can I minimize these?

A4: The formation of side products often competes with the desired cross-coupling pathway.

-

Homocoupling: This occurs when two molecules of the same coupling partner react (e.g., furan-furan or purine-purine). This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon) is critical.[4]

-

Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This side reaction is often base- and solvent-dependent. Using a milder base or a less protic solvent can sometimes mitigate this issue.

-

Hydrodehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. It can occur as a competing pathway to reductive elimination. Optimizing the ligand and reaction temperature can help favor the desired cross-coupling.

Data Presentation: Reaction Conditions

Table 1: Example Conditions for Direct C-H Arylation of Purines

| Purine Substrate | Aryl Halide | Catalyst (mol%) | Co-catalyst/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 6-Phenylpurine | Aryl Iodides | Pd(OAc)₂ (5) | CuI (stoichiometric) | Cs₂CO₃ | DMF | 160 | 60 | N/A | [4] |

| 9-N-Benzyladenine | Aryl Halides | Pd catalyst | Cu(I) (stoichiometric) | Cs₂CO₃ | N/A | N/A | N/A | N/A | [4] |

| 6-Arylpurine Nucleoside | Iodobenzene | Pd catalyst | AcOH | N/A | N/A | 120 | N/A | 85 | [4] |

Table 2: Example Conditions for Suzuki-Miyaura Coupling for Purine-Furan/Thiophene Synthesis

| Purine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Furan-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 63 | [1] |

| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 50 | [1] |

| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 58 | [1] |

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated purine (1.0 equiv), the furan boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) followed by the degassed solvent (e.g., a mixture of dioxane and water).

-

Heating and Monitoring: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Visual Guides: Workflows and Logic Diagrams

Caption: General experimental workflow for a cross-coupling reaction.

Caption: Troubleshooting decision tree for low-yield reactions.

References

- 1. Purine-Furan and Purine-Thiophene Conjugates [mdpi.com]

- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]

- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]

- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

Technical Support Center: Synthesis of 6-(furan-2-yl)-9H-purin-2-amine

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-(furan-2-yl)-9H-purin-2-amine. The following information is structured to address common issues encountered during synthesis, particularly focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Assumed Synthetic Pathway: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halopurine derivative with a furan boronic acid or ester. A typical reaction scheme is presented below.

Caption: Proposed Suzuki-Miyaura cross-coupling pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that can lead to low yields during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings for heteroaromatic compounds can stem from several factors. The most common culprits include:

-

Poor quality of starting materials: Impurities in the 2-amino-6-halopurine or furan-2-boronic acid can inhibit the catalyst.

-

Inactive catalyst: The palladium catalyst may have degraded due to improper storage or handling.

-

Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction rate and yield.

-

Side reactions: Protodeboronation of the furan-2-boronic acid or decomposition of the starting materials or product can occur.

-

Inefficient purification: The desired product may be lost during the workup and purification steps.

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: How can I ensure the quality of my starting materials?

A2: The purity of your 2-amino-6-halopurine and furan-2-boronic acid is critical.

-

2-Amino-6-halopurine: Ensure it is free from residual solvents and byproducts from its synthesis. Recrystallization or column chromatography may be necessary.

-

Furan-2-boronic acid: This reagent is known to be unstable and can undergo protodeboronation, especially in the presence of moisture and acid. It is advisable to use freshly opened or recently purchased material. Purity can be checked by NMR.

Q3: My palladium catalyst doesn't seem to be working. What should I do?

A3: Palladium catalysts, especially Pd(PPh3)4, can be sensitive to air and moisture.

-

Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) and in a desiccator.

-

Handling: Weigh out the catalyst quickly and in a glovebox if possible.

| Catalyst | Ligand | Common Application |

| Pd(PPh3)4 | Triphenylphosphine | General purpose, but can be air-sensitive. |

| PdCl2(dppf) | dppf | Good for heteroaromatic couplings. |

| Pd(OAc)2 | - | Often used with a phosphine ligand. |

Q4: What are the optimal reaction conditions for this synthesis?

A4: The optimal conditions can vary, but here are some general guidelines based on literature for similar couplings.[1][2]

| Parameter | Recommended Condition | Rationale |

| Solvent | Dioxane/H2O, DME/H2O, or Toluene/EtOH/H2O | A mixture of an organic solvent and water is often necessary to dissolve both the organic starting materials and the inorganic base. |

| Base | K2CO3, Cs2CO3, or K3PO4 | A mild inorganic base is typically used. The choice of base can influence the reaction rate and side product formation. |

| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] |

| Atmosphere | Inert (Argon or Nitrogen) | It is crucial to degas the reaction mixture and maintain an inert atmosphere to prevent oxidation of the catalyst. |

Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A5: A common side reaction is the protodeboronation of furan-2-boronic acid, where the boronic acid group is replaced by a hydrogen atom. Another possibility is the homocoupling of the boronic acid.

-

Minimizing Protodeboronation:

-

Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

-

Ensure your reaction medium is not acidic.

-

Keep the reaction time as short as possible.[2]

-

-

Minimizing Homocoupling:

-

Ensure thorough degassing of the reaction mixture to remove oxygen.

-

Use a suitable palladium catalyst and ligand combination.

-

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for your specific setup.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-6-chloropurine (1.0 eq), furan-2-boronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Catalyst Screening

To optimize the catalyst, a parallel screening approach can be employed.

-

Prepare a stock solution of the 2-amino-6-chloropurine, furan-2-boronic acid, base, and solvent.

-

Aliquot the stock solution into several reaction vials.

-

Add a different palladium catalyst/ligand combination to each vial.

-

Run all reactions under the same conditions (temperature, time).

-

Analyze the yield in each vial by LC-MS or a similar quantitative method to identify the optimal catalyst system. Automated systems can expedite this process.[4][5]

References

- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 6-Substituted Purine Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-substituted purine compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of 6-substituted purine compounds.

Chromatography

Q1: My 6-substituted purine compound is streaking or tailing on the silica gel column. What can I do?

A1: Peak tailing is a common issue when purifying purines on silica gel due to the basic nature of the purine ring interacting with acidic silanol groups on the silica surface. Here are several strategies to resolve this:

-

Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.[1]

-

Switch to a different stationary phase: Consider using an amine-functionalized silica column, which is less acidic and can improve peak shape for basic compounds.[1]

-

Use reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., with a C18 column) can be an effective alternative.[1]

Q2: My polar 6-substituted purine won't elute from the silica gel column, even with a high percentage of methanol in the mobile phase. What should I do?

A2: Highly polar purine derivatives can bind very strongly to silica gel.[2][3] If increasing the mobile phase polarity is ineffective, consider the following:

-

Switch to Reversed-Phase Chromatography: This is often the best solution for very polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1][4]

-

Use an Amine Column: Amine-functionalized columns can offer different selectivity and may be more suitable for eluting highly polar, basic compounds.[1]

-